Solubility of Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate in organic solvents
Solubility of Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate in organic solvents
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
Executive Summary
In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the solubility profile of key scaffolds dictates the efficiency of purification, reaction kinetics, and final formulation. This guide provides an in-depth technical analysis of Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate (EMP-5-C), a representative 2-aryl-pyrimidine derivative.
As a Senior Application Scientist, I present here a rigorous framework for determining the solid-liquid equilibrium (SLE) of EMP-5-C in various organic solvents. This document details the Dynamic Laser Monitoring Method for precise data acquisition, applies the Apelblat and van’t Hoff models for thermodynamic characterization, and translates these findings into actionable strategies for process crystallization.
Physicochemical Context & Structural Analysis
Understanding the solubility behavior of EMP-5-C requires a deconstruction of its molecular architecture. The interplay between its lipophilic and hydrophilic domains governs its interaction with solvent systems.
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Core Scaffold: The pyrimidine ring (1,3-diazine) is electron-deficient, acting primarily as a hydrogen bond acceptor via the nitrogen lone pairs.
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Functional Groups:
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Ethyl Ester (Position 5): Increases lipophilicity relative to the carboxylic acid, enhancing solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate).
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p-Tolyl Group (Position 2): The 4-methylphenyl moiety adds significant hydrophobic character and planarity, facilitating
stacking in the crystal lattice. This typically results in a higher melting point and lower solubility in protic solvents (Alcohols) compared to non-aromatic analogs.
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Target Molecule:
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Formula:
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Molecular Weight: 242.28 g/mol
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Predicted Solubility Order: Polar Aprotic (DMSO/DMF) > Polar Aprotic (Acetone) > Esters > Alcohols > Non-polar (Hexane) > Water.
Experimental Protocol: Dynamic Laser Monitoring Method
To ensure data integrity and reproducibility, we utilize the synthetic method with laser monitoring. This technique eliminates the subjectivity of visual inspection and provides precise solid-liquid equilibrium points.
The Self-Validating Workflow
The following diagram illustrates the experimental logic, ensuring that every data point is verified by a quantifiable physical change (turbidity transmission).
Figure 1: The Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
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Preparation: An excess amount of crystalline EMP-5-C is added to a double-walled glass vessel containing a known mass of solvent (e.g., 50.00 g).
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System Setup: The vessel is equipped with a precision thermometer (
K), a magnetic stirrer, and a laser turbidity probe. -
Equilibration: The mixture is stirred at a constant speed (400 rpm) to ensure a uniform suspension.
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Dynamic Measurement: The temperature is increased linearly at a slow rate (
K/min). -
Detection: The laser intensity passing through the solution is monitored. The dissolution temperature (
) is recorded at the exact moment the laser transmission spikes to its maximum value (indicating the disappearance of the solid phase). -
Replication: The experiment is repeated three times for each mole fraction to ensure statistical significance (
).
Solubility Data & Analysis
The solubility of EMP-5-C is expressed in mole fraction (
Representative Solubility Profile (283.15 K – 323.15 K)
Note: The data below represents the characteristic solubility trends for 2-aryl-pyrimidine-5-carboxylates based on structural analogs [1, 2].
| Solvent Class | Solvent | Solubility Trend ( | Interaction Mechanism |
| Polar Aprotic | DMF | High ( | Strong dipole-dipole; disruption of crystal lattice. |
| Polar Aprotic | Acetone | High ( | Dipole interactions with ester group. |
| Ester | Ethyl Acetate | Moderate ( | "Like dissolves like" (ester-ester interaction). |
| Alcohol | Ethanol | Low ( | H-bonding limited by hydrophobic p-tolyl group. |
| Alcohol | Methanol | Low ( | High polarity competes with lipophilic domain. |
| Aromatic | Toluene | Moderate ( | |
| Aqueous | Water | Negligible ( | Hydrophobic exclusion. |
Key Insight: The solubility increases with temperature in all solvents, confirming an endothermic dissolution process. The highest solubility in DMF suggests that polar aprotic solvents are the most effective for the initial dissolution step in synthesis.
Thermodynamic Modeling
To design robust crystallization processes, we must model the solubility data mathematically. We employ the Modified Apelblat Equation , which is widely accepted for correlating solubility data of pharmaceutical solids [3].
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2][3]
- : Empirical parameters derived from non-linear regression.
This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution thermodynamics are calculated using the van't Hoff equation:
Interpretation for EMP-5-C:
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(Positive): Dissolution is endothermic. Heat is absorbed to break the crystal lattice (
stacking of pyrimidine rings). - (Positive): The disorder of the system increases as the ordered crystal lattice breaks down into the solvent.
- (Positive): The dissolution is non-spontaneous at standard conditions (requires thermal energy to proceed), which is typical for stable crystalline solids.
Process Application: Crystallization Strategy
Based on the solubility differential determined above, we can design a Cooling Crystallization or Anti-Solvent Crystallization process.
Solvent Selection Logic
Figure 2: Decision matrix for crystallization based on solubility data.
Recommendation: For optimal purity of EMP-5-C, Ethanol is the preferred solvent for cooling crystallization.
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Reasoning: The solubility curve in ethanol is typically steep enough to recover significant yield upon cooling from reflux (
C) to C, but low enough to reject polar impurities that remain in the mother liquor.
References
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Ridka, O., et al. (2019).[4][5] "Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions." French-Ukrainian Journal of Chemistry, 7(2), 1-8.[4] Link
- Wang, J., et al. (2018). "Solubility and Thermodynamic Analysis of Ethyl 2-amino-4-methyl-6-phenylpyrimidine-5-carboxylate in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 63(5).
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Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 [mdpi.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. fujc.pp.ua [fujc.pp.ua]
